3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
Description
3-Methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a nortropane derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a methoxy group at the C-3 position and a 1-methylimidazole-4-sulfonyl moiety at the N-8 position. The bicyclic scaffold is structurally related to tropane alkaloids like atropine and scopolamine but lacks the methyl group at N-8, classifying it as a nortropane . Its synthesis likely follows methods analogous to other 8-azabicyclo[3.2.1]octane sulfonamides, such as cycloaddition strategies or sulfonylation of the N-8 amine .
Properties
IUPAC Name |
3-methoxy-8-(1-methylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14-7-12(13-8-14)19(16,17)15-9-3-4-10(15)6-11(5-9)18-2/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQPIRVCSYBGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving an amido-nitrile intermediate. This step is often catalyzed by nickel and requires mild reaction conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The following table compares the target compound with structurally similar 8-azabicyclo[3.2.1]octane derivatives:
Key Observations :
- Sulfonamide vs.
- Substituent Bulk: Bulky groups like benzhydryl () or isopropylphenoxy () may sterically hinder target engagement, whereas the target’s methoxy group offers minimal steric interference.
- N-8 Modifications : Methylation at N-8 (e.g., ) is common in tropane alkaloids but absent in the target compound, which could alter receptor selectivity compared to methylated analogs.
Pharmacological and Physicochemical Properties
Comparative data for select compounds:
Analysis :
- Acidity : Sulfonamide pKa (~2.8) suggests ionization at physiological pH, which may influence membrane permeability .
- Receptor Targeting: Pyrazole sulfonamides (e.g., ) and benzhydryl derivatives () show affinity for opioid/NOP receptors, implying the target compound’s imidazole group may shift selectivity toward other GPCRs (e.g., muscarinic or histaminergic receptors).
Biological Activity
3-Methoxy-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane, with CAS number 2309539-19-1, is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 285.36 g/mol. The compound features a bicyclic structure that is often associated with various biological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| CAS Number | 2309539-19-1 |
| Molecular Formula | C12H19N3O3S |
| Molecular Weight | 285.36 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its imidazole moiety is known for its role in binding to histamine receptors and other targets involved in neuropharmacology.
Potential Mechanisms:
- Receptor Binding: The imidazole group may facilitate binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: The sulfonyl group could potentially inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of certain neurotransmitters.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects: Studies have shown that similar bicyclic compounds possess analgesic properties. For instance, related compounds have demonstrated significant analgesic activity in pain models, suggesting potential applications in pain management.
- Antidepressant Activity: Given its structural similarity to known antidepressants, there is potential for this compound to exhibit mood-enhancing effects through modulation of serotonin and norepinephrine levels.
- Antimicrobial Properties: Compounds containing imidazole rings are often investigated for their antimicrobial activities, which could extend to this compound pending further research.
Case Study 1: Analgesic Activity
A study on structurally similar bicyclic compounds found that they exhibited significant analgesic effects in hot plate tests compared to morphine controls, indicating a promising avenue for further exploration of this compound's pain-relieving properties .
Case Study 2: Neuropharmacological Effects
Research on imidazole derivatives has shown that they can modulate neurotransmitter systems effectively. For example, compounds with similar structures have been shown to enhance serotonin levels in animal models, suggesting that this compound may also influence mood regulation .
Q & A
Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The bicyclic core can be synthesized via radical cyclization of azetidin-2-one derivatives using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . For functionalization at the 8-position, sulfonylation with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., DCM with triethylamine) is recommended, followed by methoxy group introduction via nucleophilic substitution or oxidation-reduction sequences.
Q. How can the stereochemistry and purity of the compound be validated?
Use chiral HPLC with columns like Chromolith® RP-18e (Merck) to resolve enantiomers, coupled with polarimetric detection . X-ray crystallography of derivatives (e.g., brominated analogs) confirms absolute configuration . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are critical for verifying molecular integrity and spatial arrangement .
Q. What safety protocols are essential during handling?
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention for persistent irritation . Store the compound in amber glass vials at 2–8°C under inert gas to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Synthesize analogs with modifications to the sulfonylimidazole group (e.g., fluorination at the imidazole ring) or bicyclo-octane core (e.g., methyl or hydroxyl substitutions). Test these in receptor-binding assays (e.g., radioligand displacement for GPCR targets) and correlate results with computational docking studies using Schrödinger Suite . For example, highlights a related compound with a triazole-quinoline substituent showing enhanced binding affinity .
Q. What analytical techniques optimize quantification in biological matrices?
Develop a UPLC-MS/MS method with a Purospher® STAR column (C18, 2.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., D₃-methoxy analogs) to correct matrix effects. Validate linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and recovery (>85%) per ICH guidelines .
Q. How do metabolic pathways influence its pharmacokinetic profile?
Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to identify primary metabolites. Use HRMS to detect sulfone oxidation or imidazole ring cleavage products. Compare with in vivo rat plasma samples collected at 0.5–24 h post-dosing. CYP3A4/2D6 inhibition assays assess drug-drug interaction risks .
Q. What environmental fate studies are relevant for ecotoxicity assessment?
Perform OECD 301B biodegradation tests in activated sludge to measure half-life under aerobic conditions. Use LC-TOF/MS to monitor abiotic degradation products in simulated sunlight (UV irradiation). Evaluate acute toxicity in Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) to establish hazard thresholds .
Methodological Challenges and Solutions
Q. How can enantiomeric excess (ee) be improved during synthesis?
Employ asymmetric catalysis: Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed sulfonylation or enzymatic resolution (lipases) for kinetic separation. Monitor ee via chiral GC (Cyclosil-B column) or circular dichroism spectroscopy .
Q. What strategies mitigate solid-state instability?
Conduct polymorph screening (hot-stage microscopy, XRD) to identify stable crystalline forms. Co-crystallization with succinic acid improves hygroscopicity. Accelerated stability studies (40°C/75% RH for 6 months) guide excipient selection for formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
